![molecular formula C8H9ClN2 B2757319 2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine CAS No. 83939-58-6](/img/structure/B2757319.png)

2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine

Description

Properties

IUPAC Name |

2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c1-5-6-3-2-4-7(6)11-8(9)10-5/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDRJKOKVCELFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC2=NC(=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopentanone-Acetamidine Cyclization

The foundational approach to constructing the cyclopenta[d]pyrimidine core involves cyclocondensation between functionalized cyclopentanone derivatives and acetamidine hydrochloride. In a representative procedure, 2,5-diarylidenecyclopentanone reacts with acetamidine in the presence of potassium tert-butoxide and dimethylformamide (DMF), yielding the bicyclic pyrimidine scaffold in 79% yield. Subsequent methyl group introduction at the 4-position is achieved through alkylation or pre-functionalization of the cyclopentanone precursor.

Post-Cyclization Chlorination

Following core formation, chlorination at the 2-position is typically conducted using phosphorus oxychloride (POCl₃) under reflux conditions. For instance, treatment of 4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine with excess POCl₃ at 110°C for 6 hours affords the target compound in 73% yield. This method benefits from straightforward scalability but requires careful control of stoichiometry to minimize di- or tri-chlorinated byproducts.

Substitution-Chlorination Sequential Methodology

Methylthio Precursor Synthesis

A patent-pending strategy (CN103554036B) employs 2-methylthio-4-methylpyrimidine as a key intermediate. The methylthio group at position 2 serves as a leaving group, enabling nucleophilic displacement. Synthesis begins with cyclopenta[d]pyrimidine derivatives bearing methylthio and methyl groups at positions 2 and 4, respectively, prepared via thiolation of hydroxyl precursors using methylating agents.

Alkaline Hydrolysis and Chlorination

The methylthio group undergoes substitution with hydroxide in methanol using sodium hydroxide at 0°C, forming a transient 2-hydroxy intermediate. Subsequent chlorination with sulfuryl chloride (SO₂Cl₂) in dichloromethane at ambient temperature replaces the hydroxyl group with chlorine, yielding 2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine in 69% overall yield. This route’s selectivity (≤5% byproducts) stems from the methyl group’s steric hindrance at position 4, which suppresses undesired substitutions.

Direct Chlorination of Hydroxyl Precursors

Hydroxyl-Activated Pathways

Alternative routes leverage 2-hydroxy-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine as a precursor. Treatment with POCl₃ in the presence of catalytic N,N-dimethylaniline facilitates direct chlorination at 80°C, achieving 68% yield. While operationally simple, this method necessitates rigorous drying to prevent hydrolysis side reactions.

Catalytic Chlorination Innovations

Emerging methodologies employ manganese(III) triflate [Mn(OTf)₃] with tert-butyl hydroperoxide (t-BuOOH) in aqueous media to oxidize methylthio groups to chlorides. Applied to cyclopenta[d]pyrimidines, this single-pot reaction proceeds at 25°C, achieving 88% conversion with minimal epimerization.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Industrial Scalability Considerations

The substitution-chlorination route exhibits superior scalability due to its room-temperature steps and aqueous workup. In contrast, POCl₃-based methods require corrosion-resistant reactors and generate HCl gas, necessitating specialized handling. Catalytic oxidation, while high-yielding, remains cost-prohibitive for large-scale applications due to manganese catalyst expenses.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can react with the chlorine atom in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a ketone or aldehyde derivative.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Research has shown that derivatives of 2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine exhibit notable antibacterial properties. For instance, studies indicate effective inhibition against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : This compound has demonstrated antiproliferative effects in various cancer cell lines. It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µM |

| S. aureus | 75 µM |

| S. agalactiae | 100 µM |

2. Biological Activity

- Protein Kinase Inhibition : The compound has potential as an inhibitor of protein kinase FGFR1, which is involved in various signaling pathways related to cell growth and proliferation.

- Calcium Channel Antagonism : Its structural features allow it to interact with calcium channels, providing a basis for its hypoglycemic activity.

Case Studies

Case Study 1: Antibacterial Evaluation

A series of experiments utilized the agar-well diffusion method to evaluate the antibacterial activity of various derivatives of this compound. The results indicated significant antibacterial activity against E. coli and S. aureus, supporting its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Potential

In vitro studies on the anticancer properties revealed that this compound could inhibit cell proliferation in breast and lung cancer cells through interference with cellular signaling pathways.

Industrial Applications

1. Corrosion Inhibition

The compound is employed as a corrosion inhibitor for carbon steel, providing protection against oxidative degradation in industrial environments.

2. Synthesis of Heterocyclic Compounds

It serves as an intermediate in the synthesis of various heterocyclic compounds, which are essential in developing pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the functional groups present on the compound and the nature of the target molecules.

Comparison with Similar Compounds

Alkyl Substituents

Amino and Methoxy Substituents

- 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (Compound 8):

Substituent Variations at Position 2

- 2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine :

Core Structural Modifications

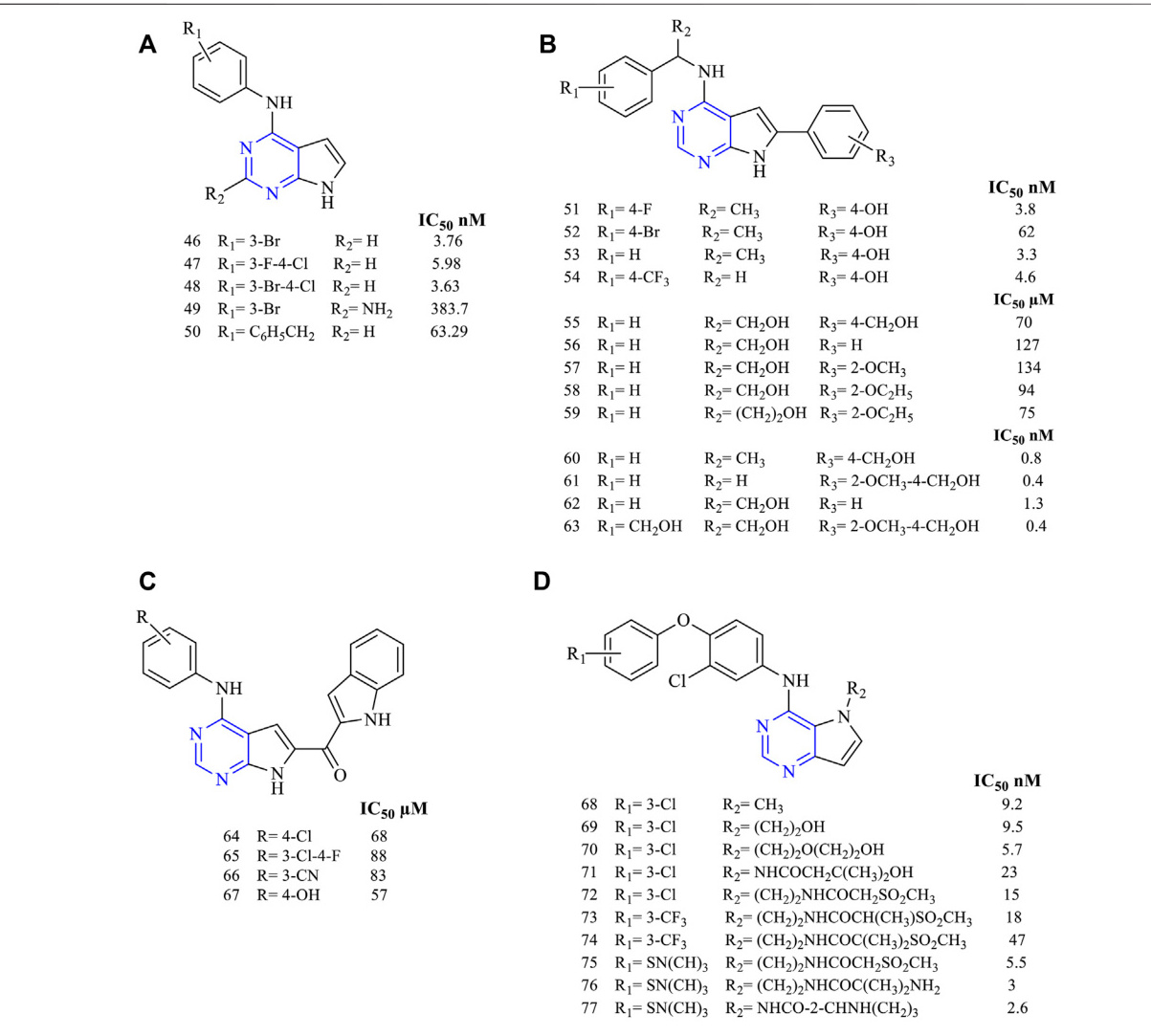

- 4,6-Disubstituted-7H-pyrrolo[2,3-d]pyrimidine (Figure 8C in ):

- 4-Methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 866049-24-3):

Data Tables

Table 1: Key Physicochemical Properties of Selected Compounds

Biological Activity

2-Chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine is a heterocyclic compound with potential biological implications. Its unique structure, featuring a cyclopentane ring fused with a pyrimidine moiety, suggests diverse interactions with biological targets. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C8H9ClN2

- Molecular Weight : 170.62 g/mol

- CAS Number : 83939-58-6

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor of specific enzymes and pathways. Notably, it has shown potential as a protein tyrosine phosphatase (PTP) inhibitor , which plays a crucial role in regulating cellular signaling pathways involved in various diseases, including cancer and diabetes .

Biological Activity and Therapeutic Potential

-

Inhibition of Protein Tyrosine Phosphatases :

- Research indicates that compounds similar to this compound exhibit significant inhibitory effects on PTP1B, a target implicated in insulin signaling pathways .

- In vitro studies have demonstrated that these compounds can enhance insulin-stimulated Akt phosphorylation in HepG2 cells, suggesting their potential role in combating insulin resistance .

- Antitumor Activity :

- Cytotoxic Effects :

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.